molecular formula C225H342N60O66S1 B1149128 GASTRIC INHIBITORY POLYPEPTIDE (PORCINE) CAS No. 11063-17-5

GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)

货号: B1149128
CAS 编号: 11063-17-5
分子量: 4975.55
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gastric inhibitory polypeptide, also known as glucose-dependent insulinotropic polypeptide, is a peptide hormone secreted by neuroendocrine cells in the proximal small intestine. It was first isolated in 1973 from the porcine small intestine. This hormone plays a crucial role in pancreatic insulin and glucagon secretion, and it is composed of 42 amino acids .

准备方法

Synthetic Routes and Reaction Conditions: Gastric inhibitory polypeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods: In an industrial setting, the production of gastric inhibitory polypeptide involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

化学反应分析

Types of Reactions: Gastric inhibitory polypeptide undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation, particularly at methionine residues, which can affect its biological activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis techniques.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .

科学研究应用

Gastric inhibitory polypeptide has numerous applications in scientific research:

作用机制

Gastric inhibitory polypeptide is often compared with other incretin hormones, such as glucagon-like peptide-1 (GLP-1). Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism. Gastric inhibitory polypeptide has a glucagonotropic effect during hypoglycemia, while glucagon-like peptide-1 exhibits a glucagonostatic effect during hyperglycemia. Additionally, gastric inhibitory polypeptide directly stimulates lipogenesis, whereas glucagon-like peptide-1 indirectly promotes lipolysis .

生物活性

Gastric Inhibitory Polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a hormone produced in the K cells of the duodenum and jejunum. It plays a significant role in glucose metabolism by stimulating insulin secretion in response to food intake. This article explores the biological activity of porcine GIP, including its mechanisms, effects on insulin release, and implications for clinical applications.

Structure and Function

GIP is a peptide hormone consisting of 42 amino acids in its full-length form. The porcine variant, GIP(1-42), has been studied extensively due to its potent biological activity. The primary functions of GIP include:

  • Stimulation of Insulin Secretion : GIP enhances insulin release from pancreatic beta cells in a glucose-dependent manner.
  • Inhibition of Gastric Acid Secretion : Although it is termed "gastric inhibitory," GIP's role in inhibiting gastric acid secretion is relatively weak compared to its insulinotropic effects.

The biological activity of GIP is mediated through its interaction with specific receptors on pancreatic beta cells. Upon binding to the GIP receptor (GIPR), several intracellular signaling pathways are activated, leading to increased cAMP levels and subsequent insulin secretion.

Key Research Findings

  • Insulin Release : Studies have shown that intravenous infusion of porcine GIP can induce insulin release when hyperglycemia is present, suggesting its role as an incretin hormone. A physiological level of approximately 1 ng/ml can be achieved through dietary intake .
  • Response Variability : Elevated GIP responses have been observed in conditions such as obesity and chronic pancreatitis, while reduced responses are noted in patients with celiac disease .

Stability and Purity

The biological activity of GIP can be influenced by its stability and purity in commercial preparations. Research indicates that commercially available preparations may contain biologically inactive fragments, such as des-tyr-ala-GIP(3-42), which do not stimulate insulin release . Therefore, characterization via techniques like High-Performance Liquid Chromatography (HPLC) is essential for ensuring the integrity of GIP preparations used in studies.

Clinical Observations

  • Obesity and Diabetes : In obese patients and those with maturity onset diabetes, exaggerated GIP responses have been documented, indicating a potential dysregulation in the enteroinsular axis .
  • Celiac Disease : Patients with celiac disease exhibit a reduced GIP response, suggesting that the integrity of the intestinal mucosa may influence GIP secretion and action .

Therapeutic Potential

Given its role in insulin secretion, GIP analogs are being investigated for their potential use in treating metabolic disorders such as type 2 diabetes. The development of long-acting GIP analogs could provide new therapeutic avenues for managing blood glucose levels.

Data Summary

Study/SourceFindings
PubMed Study 1 Characterized commercial porcine GIP preparations; identified inactive fragments.
PubMed Study 2 Demonstrated physiological insulinotropic effects; noted variability in patient responses.
UniProt Described structure and functions; highlighted weak gastric acid inhibition.

属性

CAS 编号

11063-17-5

分子式

C225H342N60O66S1

分子量

4975.55

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。